The significance of TEAB lies in its unique properties. It acts as a phase-transfer catalyst, facilitating reactions between immiscible liquids. Additionally, its ionic nature makes it valuable in electrochemical studies as an electrolyte [, ].
TEAB possesses a quaternary ammonium cation with four ethyl groups (C2H5) attached to a central nitrogen atom. This positively charged moiety is linked to a negatively charged benzoate anion, where a benzene ring (C6H5) is bonded to a carbonyl group (C=O) and an oxygen atom (O-). The key feature of this structure is the combination of a bulky, hydrophobic (water-repelling) cation with a hydrophilic (water-attracting) anion, contributing to its amphiphilic nature (having both water-loving and water-repelling properties) [].
TEAB can be synthesized by reacting triethylamine (Et3N) with diethyl sulfate (Et2SO4) in an ethanol solvent according to the following equation []:
(C2H5)3N + Et2SO4 -> Et4N(+)SO4(2-) + (C2H5)OH
TEAB functions as a phase-transfer catalyst by shuttling reactant species between immiscible phases. For example, in a biphasic reaction between a strong base in an aqueous solution and an organic halide in an organic solvent, TEAB can complex with the hydroxide ion (OH-) in the aqueous phase, making it more soluble in the organic phase. This allows the deprotonation of the organic halide to proceed efficiently [].
TEAB serves as a supporting electrolyte in electrochemical experiments like voltammetry and amperometry. Its ionic nature facilitates the transport of current within the electrochemical cell without interfering with the analytes of interest [].
Irritant